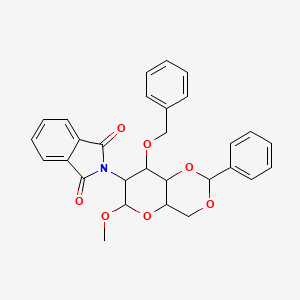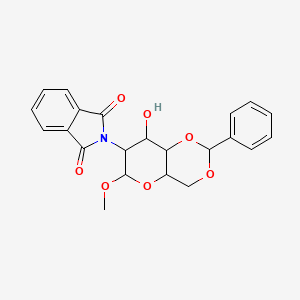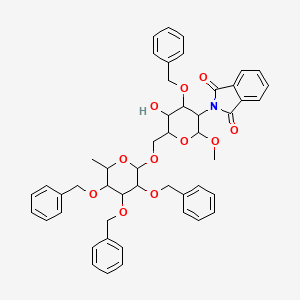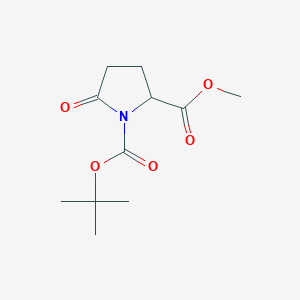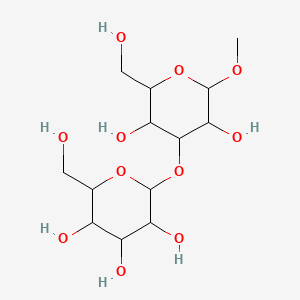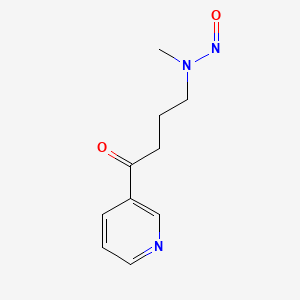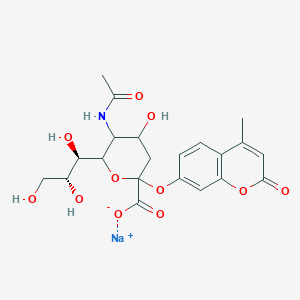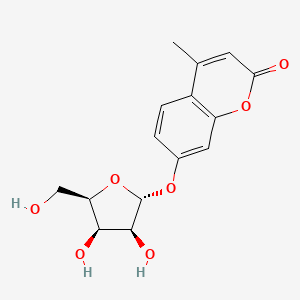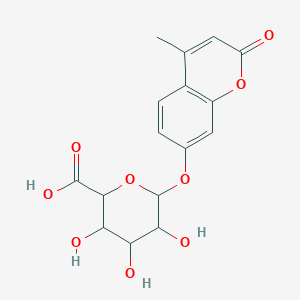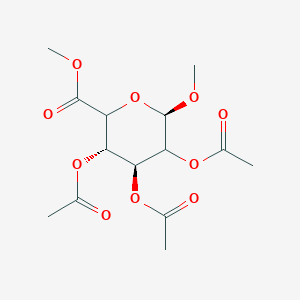
Methyl 2,3,4-Tri-O-acetyl-|A-D-glucuronic Acid Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,3,4-Tri-O-acetyl-α-D-glucuronic Acid Methyl Ester is a derivative of glucuronic acid, which is a significant compound in the field of biomedicine. This compound is known for its role in drug metabolism and detoxification mechanisms. It is often used as a substrate in the synthesis of anticoagulant drugs like Heparin and Fondaparinux.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4-Tri-O-acetyl-α-D-glucuronic Acid Methyl Ester typically involves multiple steps. Initially, D-glucuronic acid is esterified to form D-glucuronic acid methyl ester. This intermediate is then acetylated to produce 1,2,3,4-tetra-O-acetyl-D-glucuronic acid methyl ester. Finally, bromination of this compound yields Methyl 2,3,4-Tri-O-acetyl-α-D-glucuronic Acid Methyl Ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process begins with the esterification of D-glucuronic acid, followed by acetylation and bromination. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,3,4-Tri-O-acetyl-α-D-glucuronic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding acid derivatives.
Reduction: Reduction reactions can lead to the formation of alcohol derivatives.
Substitution: Halogenation and other substitution reactions can modify the functional groups on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, acetic anhydride for acetylation, and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of glucuronic acid, which can be further utilized in pharmaceutical and biochemical applications .
Wissenschaftliche Forschungsanwendungen
Methyl 2,3,4-Tri-O-acetyl-α-D-glucuronic Acid Methyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is involved in studies of glucuronidation, a major drug metabolizing process.
Medicine: It serves as a precursor in the synthesis of anticoagulant drugs like Heparin and Fondaparinux.
Industry: The compound is used in the production of various pharmaceuticals and biochemical reagents
Wirkmechanismus
The mechanism of action of Methyl 2,3,4-Tri-O-acetyl-α-D-glucuronic Acid Methyl Ester involves its role as a substrate in glucuronidation reactions. Glucuronidation is a biochemical process where glucuronic acid is added to substances to enhance their solubility and facilitate their excretion from the body. This compound interacts with enzymes like UDP-glucuronosyltransferases, which catalyze the transfer of glucuronic acid to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetobromo-α-D-glucuronic Acid Methyl Ester: This compound is similar in structure and function, often used in similar biochemical applications.
Methyl 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester: Another derivative of glucuronic acid, used in drug metabolism studies.
Uniqueness
Methyl 2,3,4-Tri-O-acetyl-α-D-glucuronic Acid Methyl Ester is unique due to its specific acetylation pattern and its role in the synthesis of anticoagulant drugs. Its ability to undergo various chemical reactions and its involvement in glucuronidation make it a valuable compound in both research and industrial applications.
Eigenschaften
IUPAC Name |
methyl (3S,4S,6R)-3,4,5-triacetyloxy-6-methoxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-6(15)21-9-10(22-7(2)16)12(23-8(3)17)14(20-5)24-11(9)13(18)19-4/h9-12,14H,1-5H3/t9-,10-,11?,12?,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZLHCDEZYULJJ-JCCXBDGPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC)C(=O)OC)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H](C(O[C@H](C1OC(=O)C)OC)C(=O)OC)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
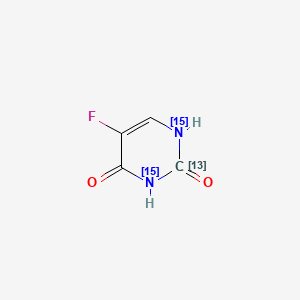
![6-[(1R,2R)-1,2-dihydroxypropyl]-2-methylsulfanyl-1H-pteridin-4-one](/img/structure/B7796152.png)
![N-[bis(2-aminoethyl)amino]-N-hydroxynitrous amide](/img/structure/B7796155.png)
![potassium;[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanolate](/img/structure/B7796169.png)
